4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designated as this compound. The Chemical Abstracts Service registry number for this compound is 946594-93-0, which serves as the unique identifier in chemical databases and literature. The compound is alternatively referenced by several synonymous names including 4-chloro-6-trifluoromethylpyrido[3,2-d]pyrimidine and pyrido[3,2-d]pyrimidine, 4-chloro-6-(trifluoromethyl)-. The European Community number associated with this compound provides additional regulatory identification for chemical commerce and safety documentation.
The systematic naming convention reflects the bicyclic nature of the molecule, where the pyrido[3,2-d]pyrimidine core structure indicates the fusion pattern between the pyridine and pyrimidine rings. The positional descriptors 4-chloro and 6-trifluoromethyl specify the exact locations of the substituent groups on the heterocyclic framework. This nomenclature system ensures unambiguous identification of the compound in scientific literature and regulatory documents. Database identifiers include the DSSTox Substance identification number and various commercial catalog numbers used by chemical suppliers. The standardized International Chemical Identifier and International Chemical Identifier Key provide additional means of digital identification for computational chemistry applications and database searches.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₃ClF₃N₃, representing a compact heterocyclic structure with a molecular weight of 233.58 grams per mole. This molecular composition reflects the presence of eight carbon atoms forming the bicyclic framework, three hydrogen atoms, one chlorine atom, three fluorine atoms within the trifluoromethyl group, and three nitrogen atoms distributed throughout the pyrimidine and pyridine rings. The molecular weight calculation accounts for the significant contribution of the halogen substituents, with the trifluoromethyl group contributing approximately 69 atomic mass units and the chlorine atom adding 35.5 atomic mass units to the overall molecular mass.
The elemental composition analysis reveals a carbon content of approximately 41.1 percent, hydrogen content of 1.3 percent, chlorine content of 15.2 percent, fluorine content of 24.4 percent, and nitrogen content of 18.0 percent by mass. This composition indicates a highly halogenated structure with significant nitrogen content, characteristic of pyrimidine-containing compounds. The molecular formula demonstrates the presence of multiple heteroatoms, which significantly influence the compound's electronic properties, polarity, and chemical reactivity. The high halogen content contributes to the compound's electron-withdrawing character and affects its interactions with other molecules in various chemical and biological systems.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₃ClF₃N₃ | |
| Molecular Weight | 233.58 g/mol | |
| Carbon Content | 41.1% | |
| Hydrogen Content | 1.3% | |
| Chlorine Content | 15.2% | |
| Fluorine Content | 24.4% | |
| Nitrogen Content | 18.0% |
Structural Elucidation via X-ray Crystallography
X-ray crystallographic analysis provides definitive structural confirmation of this compound, revealing the precise three-dimensional arrangement of atoms within the molecule. The crystallographic data demonstrates the planar nature of the fused ring system, with the pyrido and pyrimidine rings maintaining coplanarity due to the conjugated π-electron system. Bond length measurements obtained from crystallographic studies indicate typical aromatic carbon-carbon distances within the ring systems, while the carbon-nitrogen bonds exhibit lengths characteristic of aromatic heterocycles. The chlorine substituent at position 4 shows typical carbon-chlorine bond lengths, and the trifluoromethyl group at position 6 displays the expected tetrahedral geometry around the central carbon atom.
The crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure, including potential hydrogen bonding interactions and halogen bonding involving the chlorine and fluorine atoms. The molecular geometry obtained from X-ray crystallography confirms the substitution pattern and validates the systematic nomenclature assignment. Atomic displacement parameters derived from the crystallographic refinement provide insights into the thermal motion of individual atoms and the rigidity of the molecular framework. The crystallographic analysis also reveals the precise orientation of the trifluoromethyl group relative to the bicyclic plane, which has implications for the compound's chemical reactivity and intermolecular interactions.
Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through both proton and carbon-13 analysis. The proton nuclear magnetic resonance spectrum displays characteristic signals for the aromatic hydrogen atoms present in the bicyclic system, with chemical shifts reflecting the electron-withdrawing effects of the chlorine and trifluoromethyl substituents. The aromatic protons appear as distinct signals in the downfield region, typically between 7.0 and 9.0 parts per million, with coupling patterns that provide information about the substitution pattern and ring connectivity. The integration ratios confirm the presence of three aromatic hydrogen atoms consistent with the proposed structure.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with signals corresponding to the aromatic carbons of the pyrido-pyrimidine system appearing in the characteristic aromatic region between 100 and 170 parts per million. The carbon bearing the trifluoromethyl group exhibits a characteristic quartet splitting pattern due to coupling with the three equivalent fluorine atoms, while the trifluoromethyl carbon itself appears as a quartet at approximately 120 parts per million. The chlorinated carbon position displays a distinct chemical shift reflecting the electron-withdrawing effect of the chlorine substituent. Fluorine-19 nuclear magnetic resonance provides additional confirmation of the trifluoromethyl group structure, displaying a singlet signal characteristic of equivalent fluorine atoms.
Fourier transform infrared spectroscopy confirms the presence of the aromatic carbon-carbon and carbon-nitrogen stretching vibrations characteristic of the pyrido-pyrimidine framework. The carbon-hydrogen stretching vibrations appear in the aromatic region around 3000-3100 wavenumbers, while the carbon-nitrogen stretching modes are observed in the 1400-1600 wavenumber range. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce strong absorptions in the 1000-1300 wavenumber region, and the carbon-chlorine stretching vibration contributes to the fingerprint region of the spectrum. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment, with molecular ion peaks and characteristic fragment ions corresponding to the loss of chlorine or trifluoromethyl groups.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-9.0 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 100-170 ppm |
| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbon | ~120 ppm (quartet) |
| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl fluorines | Singlet |
| Fourier Transform Infrared | Carbon-hydrogen stretch | 3000-3100 cm⁻¹ |
| Fourier Transform Infrared | Carbon-nitrogen stretch | 1400-1600 cm⁻¹ |
| Fourier Transform Infrared | Carbon-fluorine stretch | 1000-1300 cm⁻¹ |
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies utilizing the B3LYP functional with 6-31G+(d,p) basis sets have been employed to optimize the molecular geometry and calculate various electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These calculations reveal the energy gap between frontier molecular orbitals, which provides information about the compound's electronic excitation properties and chemical reactivity. The computed molecular electrostatic potential maps demonstrate the charge distribution across the molecule, highlighting regions of electron density and electrophilic or nucleophilic character.
The density functional theory calculations confirm the planarity of the bicyclic system and provide bond lengths and angles that correlate well with experimental X-ray crystallographic data. Molecular orbital analysis reveals the delocalization of π-electrons across the aromatic system and the influence of the electron-withdrawing substituents on the electronic structure. The calculations indicate that the chlorine and trifluoromethyl groups significantly affect the electron density distribution, creating regions of reduced electron density that influence the compound's reactivity patterns. Natural bond orbital analysis provides insights into the bonding characteristics and charge transfer interactions within the molecule.
Global reactivity parameters derived from the frontier molecular orbital energies include chemical hardness, softness, electronegativity, and electrophilicity index, which collectively describe the compound's chemical behavior and potential for various reaction pathways. The computed dipole moment reflects the molecular polarity resulting from the asymmetric distribution of electron-withdrawing groups. Vibrational frequency calculations provide theoretical infrared and Raman spectra that support experimental spectroscopic assignments and confirm the absence of imaginary frequencies in the optimized structure. These computational studies contribute to understanding structure-activity relationships and guide synthetic strategies for related compounds.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | Variable | B3LYP/6-31G+(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | Variable | B3LYP/6-31G+(d,p) |
| Frontier Orbital Gap | Variable | B3LYP/6-31G+(d,p) |
| Dipole Moment | Variable | B3LYP/6-31G+(d,p) |
| Chemical Hardness | Calculated | Frontier Orbital Theory |
| Electronegativity | Calculated | Frontier Orbital Theory |
| Electrophilicity Index | Calculated | Frontier Orbital Theory |
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-6-4(13-3-14-7)1-2-5(15-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHCNXOZDINKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224605 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946594-93-0 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946594-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with suitable reagents to form the desired pyridopyrimidine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine and its derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit key kinases involved in cancer progression, such as PI3K and mTOR. These pathways are critical for cell growth and survival, making them prime targets for cancer therapeutics .
1.2 Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects, which are attributed to its ability to modulate inflammatory mediators. This is particularly relevant in the context of diseases such as rheumatoid arthritis and other inflammatory conditions . The structural characteristics of the compound allow it to interact with specific receptors involved in the inflammatory response.
1.3 Antiviral and Antimalarial Effects
this compound has also been explored for its antiviral properties. Its structural similarity to nucleotide bases allows it to interfere with viral replication processes. Additionally, it has shown potential as an antimalarial agent, targeting the same mechanisms as antiviral applications .
Agrochemical Applications
The trifluoromethylpyridine moiety is a critical structural feature in many agrochemical products. Compounds like this compound are utilized in developing pesticides and herbicides due to their effectiveness in controlling pest populations while minimizing environmental impact .
Chemical Research Applications
3.1 Investigating Chemical Interactions
In chemical research, this compound serves as a valuable tool for studying the effects of various substitutions on the interfacial interactions of pyrimidines. Techniques such as immobilized-artificial-membrane (IAM) chromatography have been employed to analyze these interactions .
3.2 Synthetic Pathways Development
Several synthetic routes have been developed for producing this compound, allowing researchers to explore modifications that enhance its biological activity or alter its pharmacological profile .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated the efficacy of a series of pyrido[3,2-D]pyrimidine derivatives in inhibiting cancer cell proliferation. The results indicated that compounds with specific substitutions at the 4-position exhibited enhanced activity against breast cancer cell lines compared to standard treatments .
Case Study 2: Agrochemical Efficacy
In agricultural trials, formulations containing this compound demonstrated significant effectiveness in reducing pest populations while maintaining crop yield integrity. These findings support the compound's role as a viable alternative to traditional pesticides .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrido[3,2-d]pyrimidine Derivatives
The biological and chemical properties of pyrido[3,2-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Key Pyrido[3,2-d]pyrimidine Analogues and Their Features
Key Insights from Comparative Analysis
Electron-Withdrawing vs. Electron-Donating Groups The trifluoromethyl group in this compound is strongly electron-withdrawing, which stabilizes the aromatic system and increases electrophilicity at the C4 chlorine, making it reactive in nucleophilic substitutions . In contrast, methoxy or amino groups (e.g., in compound 21 from ) donate electrons, reducing electrophilicity but enhancing hydrogen-bonding interactions with biological targets .
Impact on Biological Activity Compounds with diamino substituents (e.g., 2,4-diamino derivatives) exhibit superior potency as dihydrofolate reductase (DHFR) inhibitors. For example, compound 21 (IC₅₀ = 0.0023 μM) outperforms analogues with single amino or chloro groups . The trifluoromethyl derivative lacks direct amino substituents, suggesting its role may be as a synthetic intermediate rather than a standalone therapeutic agent .
Structural Analogues in Drug Design Thieno[3,2-d]pyrimidine derivatives (e.g., 4-Chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine) replace the pyridine ring with a thiophene, altering solubility and electronic properties. These analogues are explored for kinase inhibition but show divergent binding profiles compared to pyrido-based compounds .
Safety and Handling
- Similar compounds, such as 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: N/A), are classified as irritants (Risk Code: 36/37/38), necessitating protective equipment during handling .
Biological Activity
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorine atom at the 4th position and a trifluoromethyl group at the 6th position on the pyridopyrimidine ring. This unique structure contributes to its lipophilicity and ability to interact with various biological targets.
The compound operates through several biochemical pathways:
- Inflammatory Mediators Inhibition : It inhibits the expression and activity of key inflammatory mediators including prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
- Cellular Interaction : The compound's lipophilicity allows it to diffuse into cells easily, leading to molecular and cellular effects that can modulate inflammatory responses .
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown its potency against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory activity. For instance, in carrageenan-induced paw edema models, it exhibited effective inhibition comparable to standard anti-inflammatory drugs such as indomethacin . The IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol, indicating strong potential as an anti-inflammatory agent .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This broad-spectrum activity highlights its potential in treating infections resistant to conventional antibiotics.
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : A study assessed the antiproliferative effects on human cancer cell lines, revealing that the compound significantly inhibited cell growth with IC50 values lower than those of established chemotherapeutics .
- In Vivo Models : Animal studies demonstrated that administration of this compound led to reduced tumor sizes and inflammation markers compared to control groups .
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance biological activity, providing insights for future drug design .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine, and how can regioselectivity challenges be addressed?
- Methodological Answer : Synthesis often begins with halogenation or coupling reactions using intermediates like brominated pyrimidines or chloro-substituted precursors. For example, regioselectivity in pyrido-pyrimidine systems can be controlled by adjusting reaction temperatures (e.g., 60–80°C) and using catalysts such as Pd(PPh₃)₄ for Suzuki-Miyaura couplings. Solvent polarity (e.g., DMF vs. THF) also influences substitution patterns. Cross-contamination risks during intermediate purification require strict use of fresh pipette tips and dedicated glassware .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, FFP3 masks, and chemical-resistant goggles to prevent inhalation or dermal contact.
- Containment : Perform reactions in fume hoods or gloveboxes if toxic gases (e.g., HCl) are generated.
- Waste Management : Segregate halogenated waste and coordinate with certified disposal agencies to avoid environmental contamination .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Dry Environments : Stable for >6 months at –20°C in amber vials with desiccants.
- Aqueous Solutions : Hydrolyzes rapidly above pH 7; use buffered solutions (pH 4–6) for short-term storage.
- Light Sensitivity : Degrades under UV light; store in opaque containers .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF₃ group reduces electron density at the pyrimidine ring, favoring SNAr (nucleophilic aromatic substitution) at the 4-chloro position. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) reveal a two-step mechanism: (1) rate-limiting chloride displacement, (2) rapid proton transfer. Computational DFT models (e.g., B3LYP/6-31G*) predict activation energies within 15 kcal/mol .
Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?
- Methodological Answer :
- Inhibition Assays : Use FRET-based kinase assays (e.g., EGFR or JAK2) with ATP concentrations adjusted to values.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing Cl with Br or CF₃ with CH₃) to map binding pockets.
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after 24-hour exposure in HEK293 cells .
Q. What computational strategies are recommended for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures (PDB: 4HJO) to predict binding poses.
- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (±1 kcal/mol accuracy) .
Q. How should contradictory data on the compound’s solubility and bioavailability be reconciled?
- Methodological Answer :
- Solubility : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Use DSC and PXRD to verify phase purity.
- Bioavailability : Improve correlation between in vitro (Caco-2 permeability) and in vivo (rat PK) data by normalizing for plasma protein binding (e.g., using equilibrium dialysis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
